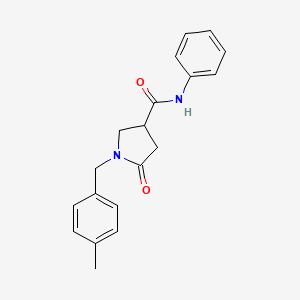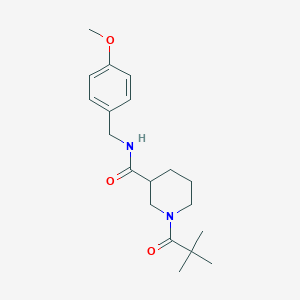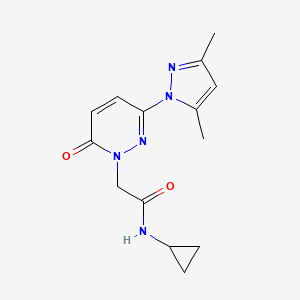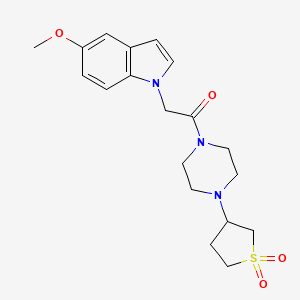
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
Descripción general
Descripción
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-5-methoxy-1H-indole is 391.15657746 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment Research
The compound 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), which shares structural similarities with the chemical , was identified as a potential treatment for cognitive disorders, especially Alzheimer's disease. Its high affinity and selectivity for the human 5-HT6R (serotonin receptor) and robust preclinical efficacy make it a promising candidate. The compound's unique ability to increase acetylcholine levels in the brain, particularly when used in combination with other drugs, indicates potential for treating Alzheimer's disease (Nirogi et al., 2017).
Photochromic Properties Research
A spiro[indoline-naphthaline]oxazine derivative, structurally related to the compound , demonstrated significant photochromic properties in different solvents. The research focused on understanding the structural characteristics and solvent-dependent photochromic behavior of these compounds, contributing to the field of photochemistry and potential applications in photo-responsive materials (Li et al., 2015).
Antitumor Activity Research
Bis-indole derivatives, which include structural features similar to the compound of interest, have shown promising antitumor activity. These compounds were tested for their efficacy against various human cell lines, with certain derivatives exhibiting significant activity. This research provides insights into the potential therapeutic applications of bis-indole compounds in cancer treatment (Andreani et al., 2008).
Parkinson’s Disease Treatment Research
The compound KAD22, closely related to the chemical , was investigated as a potential treatment for Parkinson’s disease. While it did not exhibit the expected dopamine D2 receptor agonist activity, KAD22 demonstrated potent antioxidant properties. This research contributes to the understanding of the compound's structure-activity relationship and its potential therapeutic applications in neurodegenerative diseases (Kaczor et al., 2021).
Propiedades
IUPAC Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-26-17-2-3-18-15(12-17)4-6-22(18)13-19(23)21-9-7-20(8-10-21)16-5-11-27(24,25)14-16/h2-4,6,12,16H,5,7-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALIMGZTBFMYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B4504137.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4504143.png)
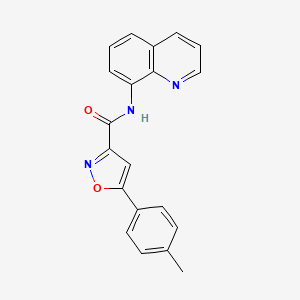
![3-{[2-(2-methoxyphenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4504151.png)
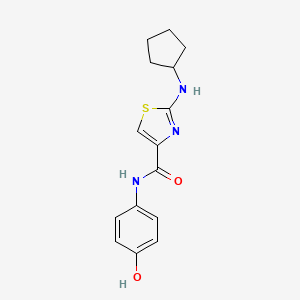
![4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetyl)-2-piperazinone](/img/structure/B4504160.png)
![4-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4504167.png)
![2-(4-methylphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4504174.png)
![6-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4504182.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B4504190.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4504196.png)
